1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol
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Overview
Description
1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol is a synthetic organic compound known for its complex structure and diverse applications. This compound is characterized by multiple functional groups, including ethers and dioxolanes, which confer unique chemical properties making it suitable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol, several steps are involved:
Formation of the Tetrahydrofuro[2,3-d][1,3]dioxole ring: : This can be achieved through a multi-step synthesis involving the protection of diols, cyclization reactions, and deprotection steps under controlled conditions.
Introduction of the Pentyloxybenzyl Ether: : This typically involves alkylation reactions using 4-(pentyloxy)benzyl chloride and an appropriate base to ensure selectivity and efficiency.
Final Coupling and Functional Group Modifications: : The final steps involve coupling the intermediate compounds and performing any necessary modifications to introduce the ethane-1,2-diol moiety.
Industrial Production Methods
Industrial production of this compound often involves optimization of the synthetic routes to increase yield and reduce costs. Methods such as continuous flow synthesis and catalysis might be employed to enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol undergoes various chemical reactions:
Oxidation: : Under specific conditions, this compound can be oxidized to form aldehydes or ketones.
Reduction: : Can be reduced to yield simpler alcohols or other reduced derivatives.
Substitution: : Nucleophilic and electrophilic substitutions can occur, particularly at the pentyloxybenzyl ether and dioxole ring positions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: : Catalytic hydrogenation using palladium or platinum catalysts, or chemical reduction using lithium aluminum hydride.
Substitution: : Halogenation agents, nucleophiles like sodium methoxide, or electrophiles such as alkyl halides.
Major Products
Depending on the reaction type, major products can include:
Aldehydes, ketones from oxidation.
Simpler alcohols from reduction.
Various substituted derivatives from substitution reactions.
Scientific Research Applications
1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol finds applications in several scientific fields:
Chemistry: : Used as a building block for complex organic syntheses and as a reagent in various chemical reactions.
Biology: : Its derivatives might be studied for biological activity and potential therapeutic applications.
Medicine: : Potential for developing pharmaceuticals due to its bioactive properties.
Industry: : Used in the synthesis of specialty chemicals and materials due to its unique structural attributes.
Mechanism of Action
The mechanism of action for compounds like 1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol often involves interactions with biological molecules such as proteins, enzymes, or nucleic acids. The specific molecular targets and pathways can include:
Enzyme Inhibition: : Modulating enzyme activity by binding to the active or allosteric sites.
Signal Transduction Pathways: : Influencing cell signaling pathways that regulate various biological processes.
Receptor Binding: : Acting on specific receptors to trigger or block biological responses.
Comparison with Similar Compounds
Compared to other compounds with similar structural features, 1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol is unique due to its specific functional group arrangement and the resulting chemical properties. Similar compounds may include:
1-(2,2-Dimethyl-6-((4-(butyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol
1-(2,2-Dimethyl-6-((4-(hexyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol
These compounds share a similar core structure but differ in the alkyl ether chain, which can result in variations in their chemical behavior and applications. This compound's unique structure and versatile reactivity make it a valuable subject of scientific research and industrial utility.
Properties
IUPAC Name |
1-[2,2-dimethyl-6-[(4-pentoxyphenyl)methoxy]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O7/c1-4-5-6-11-24-15-9-7-14(8-10-15)13-25-18-17(16(23)12-22)26-20-19(18)27-21(2,3)28-20/h7-10,16-20,22-23H,4-6,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCMKEJSKZURTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)COC2C3C(OC2C(CO)O)OC(O3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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